![molecular formula C5H7N3OS B579465 1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone CAS No. 18076-41-0](/img/structure/B579465.png)
1-(5-(Methylamino)-1,2,3-thiadiazol-4-yl)ethanone
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Description
This compound is a derivative of thiadiazole, which is a type of heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of a methylamino group suggests that it might have some basic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiadiazole ring and the methylamino group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[5-(methylamino)thiadiazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3(9)4-5(6-2)10-8-7-4/h6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXLLNSRYUUZFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SN=N1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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